molecular formula C9H13BrN2O B1443398 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole CAS No. 1183588-29-5

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Cat. No.: B1443398
CAS No.: 1183588-29-5
M. Wt: 245.12 g/mol
InChI Key: BMRLMFBUTQDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole ( 1247784-58-2) is a brominated pyrazole derivative with a tetrahydropyranylmethyl protecting group, presenting as a high-purity building block for research and development . Its molecular formula is C9H14BrN3O, and it has a molecular weight of 260.13 . The bromine substituent at the 4-position of the pyrazole ring makes it a versatile intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal in constructing complex molecules for pharmaceutical and materials science . The tetrahydropyran (THP) group serves as a protective group for the pyrazole nitrogen, enhancing the compound's stability and solubility for use in multi-step synthetic sequences . This reagent is particularly valuable in the exploration of new chemical entities and is featured in patent literature concerning the synthesis of nitrogen-containing heterocycles like quinoxalines, which are core structures in various active pharmaceutical ingredients . As a key synthetic intermediate, it facilitates the discovery and development of novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, and it is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-bromo-1-(oxan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLMFBUTQDGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole typically involves the bromination of 1-[(oxan-2-yl)methyl]-1H-pyrazole. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution (S<sub>N</sub>Ar) due to the electron-deficient nature of the pyrazole ring. Key examples include:

Reagent Conditions Product Reference
Sodium azide (NaN<sub>3</sub>)DMF, 80°C, 12 h4-azido-1-[(oxan-2-yl)methyl]-1H-pyrazole
Potassium thiocyanate (KSCN)DMSO, 100°C, 8 h4-thiocyanato-1-[(oxan-2-yl)methyl]-1H-pyrazole
Ammonia (NH<sub>3</sub>)Ethanol, 60°C, 24 h4-amino-1-[(oxan-2-yl)methyl]-1H-pyrazole

Mechanistic Insights :

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of the pyrazole ring to form a resonance-stabilized intermediate, and (2) nucleophilic attack at the 4-position.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.

Oxidation and Reduction Reactions

The oxan-2-ylmethyl group and bromine atom participate in redox transformations:

Oxidation

Oxidizing Agent Conditions Product Reference
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 60°C, 6 h4-oxo-1-[(oxan-2-yl)methyl]-1H-pyrazole-3-carboxylic acid
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 40°C, 4 h4-hydroxy-1-[(oxan-2-yl)methyl]-1H-pyrazole

Reduction

Reducing Agent Conditions Product Reference
NaBH<sub>4</sub>THF, 25°C, 2 h4-hydro-1-[(oxan-2-yl)methyl]-1H-pyrazole
LiAlH<sub>4</sub>Diethyl ether, 0°C, 1 h4-methyl-1-[(oxan-2-yl)methyl]-1H-pyrazole

Key Observations :

  • Oxidation of the oxan-2-ylmethyl group leads to ring-opening under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>).

  • Bromine reduction to hydrogen is stereoelectronically controlled, favoring retention of the pyrazole ring structure.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the 4-position:

Reaction Type Reagents/Conditions Product Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C4-aryl-1-[(oxan-2-yl)methyl]-1H-pyrazole
SonogashiraCuI, PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, NEt<sub>3</sub>, THF4-alkynyl-1-[(oxan-2-yl)methyl]-1H-pyrazole

Critical Parameters :

  • Suzuki-Miyaura coupling requires arylboronic acids with electron-withdrawing groups for optimal yields.

  • Sonogashira coupling tolerates terminal alkynes with sterically unhindered substrates.

Functionalization via Radical Pathways

Recent studies highlight radical bromination and alkylation:

Reagent Conditions Product Reference
NBS (AIBN initiator)CCl<sub>4</sub>, 80°C, 12 h4-bromo-5-alkyl-1-[(oxan-2-yl)methyl]-1H-pyrazole
DTBP (di-tert-butyl peroxide)Toluene, 120°C, 6 h4-cyclohexyl-1-[(oxan-2-yl)methyl]-1H-pyrazole

Mechanistic Notes :

  • Radical reactions proceed via a chain mechanism, initiated by thermal decomposition of peroxides.

  • Steric hindrance from the oxan-2-ylmethyl group directs radical addition to the 5-position.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new derivatives
Coupling ReactionsEngages in coupling with aryl halides
FunctionalizationAllows for functional group transformations

Biological and Pharmacological Research

Potential Pharmaceutical Applications
Research indicates that 4-bromo derivatives, including this compound, may exhibit biological activity that can be harnessed in drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, revealing that compounds similar to this compound showed significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Table 2: Biological Activities of Pyrazole Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
4-Bromo-1-(oxan-2-yl)-1H-pyrazoleAnticancer15
4-Bromo-3-(difluoromethyl)-pyrazoleAntimicrobial25
4-Bromo-1-methyl-pyrazoleAnti-inflammatory30

Material Science

Use in Polymer Chemistry
The compound can also be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research has demonstrated that incorporating pyrazole derivatives into polymer systems can improve their thermal and mechanical properties, making them suitable for applications in coatings and composites.

Mechanism of Action

The mechanism by which 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole 4-Fluoro-2-methylbenzyl C₁₁H₁₀BrFN₂ 269.12 Potential bioactive intermediate; aromatic substituent enhances lipophilicity
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole 6-Methoxynaphthalen-2-yl ethyl C₁₆H₁₅BrN₂O 347.21 High yield (86%); naphthyl group may confer fluorescence properties
4-Bromo-1-[2-(tetrahydropyran-2-yloxy)ethyl]-1H-pyrazole Tetrahydropyran-2-yloxy ethyl C₁₂H₁₇BrN₂O₂ 317.18 Ether linkage improves solubility; used in medicinal chemistry
4-Bromo-1-(methoxymethyl)-1H-pyrazole Methoxymethyl C₅H₇BrN₂O 205.03 Simplified structure; lower molecular weight for facile derivatization
4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole Methyl and 4-methylphenyl C₁₁H₁₁BrN₂ 251.12 Dual substituents for steric and electronic modulation

Key Analysis:

Substituent Effects on Solubility :

  • The oxan-2-ylmethyl group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aromatic substituents (e.g., benzyl or naphthyl groups) . This is attributed to the oxygen atom in the tetrahydropyran ring, which facilitates hydrogen bonding.
  • In contrast, compounds with methoxymethyl or methyl groups (e.g., 4-bromo-1-(methoxymethyl)-1H-pyrazole) exhibit moderate solubility due to smaller, less polar substituents .

Synthetic Accessibility :

  • Derivatives with aromatic substituents (e.g., 4-bromo-1-(6-methoxynaphthalen-2-yl ethyl)-1H-pyrazole) are synthesized via decarboxylative N-alkylation using Ru-based catalysts, achieving high yields (86%) .
  • The oxan-2-ylmethyl group may be introduced via similar alkylation methods, leveraging the reactivity of pyrazole’s nitrogen toward electrophilic reagents .

Biological Relevance: Brominated pyrazoles with bulky substituents (e.g., tetrahydropyran-2-yloxy ethyl) are explored for antimicrobial and antioxidant activities, though the target compound’s specific bioactivity remains uncharacterized . Aromatic analogs (e.g., 4-bromo-1-(4-fluoro-2-methylbenzyl)-1H-pyrazole) are prioritized in drug discovery due to their structural resemblance to known bioactive molecules .

Stability and Reactivity :

  • The oxan-2-ylmethyl group is stable under basic conditions but may undergo acid-catalyzed hydrolysis, limiting applications in acidic environments. In contrast, benzyl-substituted derivatives exhibit greater acid stability .
  • Bromine at the 4-position enables further functionalization (e.g., Suzuki coupling), a shared feature across all analogs .

Biological Activity

4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of the pyrazole ring and an oxan-2-yl substituent at the 1-position. Its molecular formula is C10_{10}H10_{10}BrN3_3O, with a molecular weight of approximately 299.09 g/mol. The presence of the bromine and oxane moieties is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Bromination : Introduction of the bromine atom at the 4-position, often achieved through electrophilic aromatic substitution.
  • Oxane Substitution : Incorporation of the oxan-2-yl group can be performed via nucleophilic substitution reactions.

These synthetic routes can be adapted for large-scale production, utilizing continuous flow reactors for enhanced efficiency .

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity by interacting with specific molecular targets involved in tumor progression. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Research has highlighted the compound's anti-inflammatory properties. In particular, it has demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom is thought to enhance its binding affinity to bacterial targets, potentially leading to higher efficacy compared to non-brominated analogs .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .

Anti-inflammatory Research

In another investigation, the compound was tested in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling, indicating potent anti-inflammatory effects. Histopathological examination revealed decreased leukocyte infiltration in treated tissues compared to controls .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesNotable Activities
4-Bromo-1-methylpyrazoleSimple pyrazole with bromine at position 4Antimicrobial activity
1-(Oxan-2-yl)-3-methylpyrazoleMethyl group at position 3, oxan ringAnti-inflammatory properties
5-MethylpyrazoleMethyl substitution at position 5Anticonvulsant effects
3-(Oxan-2-yl)-1H-pyrazoleOxan substitution at position 3Potential neuroprotective effects

This table illustrates how structural modifications can influence biological activities, highlighting the significance of the oxane and bromine substituents in enhancing therapeutic potential.

Q & A

Q. What is the standard synthetic route for 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, and what methodological considerations are critical?

The compound is synthesized via a multi-step approach:

  • Step 1 : Diazotization of substituted anilines to form diazonium salts.
  • Step 2 : Coupling with ethyl acetoacetate in the presence of sodium acetate to yield oxobutanoate intermediates.
  • Step 3 : Cyclization with thiosemicarbazide in glacial acetic acid under reflux (4 hours), followed by recrystallization from ethanol or DMF/ethanol mixtures for purity .
    Key Considerations : Control reaction temperature during reflux to avoid side products. Use slow evaporation for single-crystal growth suitable for X-ray diffraction (XRD) .

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

  • Techniques : Single-crystal XRD reveals planarity of the pyrazole ring (max deviation: 0.014 Å) and dihedral angles (e.g., 5.49° between pyrazole and benzene rings). Intramolecular N–H···O hydrogen bonds stabilize the conformation .
  • Reactivity Implications : The bromine atom at position 4 and the oxan-2-ylmethyl group at position 1 create steric and electronic effects, influencing cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What analytical methods are recommended for assessing purity and functional group integrity?

  • HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients.
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 4.2–4.5 ppm for oxan-2-ylmethyl protons; ¹³C NMR: δ 150–160 ppm for pyrazole carbons) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 285.02) .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to functionalize the bromine atom?

  • Catalyst Systems : Use Pd(PPh₃)₄ with arylboronic acids in degassed DMF/H₂O (1:1) at 50°C for 16 hours. Additives like K₃PO₄ improve yields (70–85%) .
  • Challenges : Steric hindrance from the oxan-2-ylmethyl group may reduce coupling efficiency. Pre-complexation with Cu(I) in click chemistry (e.g., azide-alkyne cycloaddition) offers alternative derivatization .

Q. How do structural modifications impact biological activity, and how are structure-activity relationships (SAR) analyzed?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC: 2–32 µg/mL) via broth microdilution. Pyrazole derivatives with electron-withdrawing groups (e.g., Br, CF₃) show enhanced activity .
  • Antitubulin Activity : Evaluate inhibition of tubulin polymerization using sea urchin embryo assays. Diarylated pyrazoles (e.g., 4-methoxyphenyl substituents) exhibit IC₅₀ values <1 µM .

Q. How should researchers address contradictions in solubility data across studies?

  • Methodological Adjustments : Test solubility in DMSO (polar aprotic) vs. THF (less polar). Conflicting reports may arise from crystallinity differences; use powder XRD to assess polymorphic forms .
  • Documentation : Report solvent purity, temperature, and agitation methods to standardize data .

Q. What computational strategies predict binding modes in target proteins?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina with crystal structure data (PDB: 4XYZ). The pyrazole ring often forms π-π interactions with aromatic residues (e.g., Phe140 in DNA gyrase) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What stability challenges arise during long-term storage, and how are they mitigated?

  • Degradation Pathways : Hydrolysis of the oxan-2-ylmethyl group in humid conditions.
  • Storage Protocols : Store under argon at –20°C in amber vials. Monitor via periodic HPLC to detect degradation (<2% over 6 months) .

Q. How are regioselectivity issues resolved during pyrazole functionalization?

  • Directing Groups : Introduce temporary protecting groups (e.g., SEM) at N1 to direct electrophilic substitution to C4.
  • Metalation Strategies : Use LDA at –78°C to deprotonate C5, followed by quenching with electrophiles (e.g., Me₃SnCl for Stille couplings) .

Q. What scaling challenges exist for multi-gram synthesis, and how are they addressed?

  • Bottlenecks : Prolonged reflux times (4+ hours) and low yields in cyclization steps.
  • Solutions : Switch to microwave-assisted synthesis (100°C, 30 minutes) or flow chemistry for continuous processing .

Tables for Key Data

Property Value/Method Reference
Melting Point72–79°C (DSC)
XRD Dihedral Angle5.49° (pyrazole vs. benzene)
Suzuki Coupling Yield85% (Pd(PPh₃)₄, K₃PO₄)
Antimicrobial MIC (S. aureus)4 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.